molecular formula C9H7IO4 B2611942 2-Iodo-5-(methoxycarbonyl)benzoic acid CAS No. 1048025-64-4

2-Iodo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B2611942
CAS No.: 1048025-64-4
M. Wt: 306.055
InChI Key: HOOAKBIDTVTQCG-UHFFFAOYSA-N
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Description

2-Iodo-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7IO4 and a molecular weight of 306.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methoxycarbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(methoxycarbonyl)benzoic acid typically involves the iodination of 5-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-Iodo-5-(methoxycarbonyl)benzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . The molecular targets and pathways involved vary depending on the enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both an iodine atom and a methoxycarbonyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-iodo-5-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOAKBIDTVTQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048025-64-4
Record name 2-iodo-5-(methoxycarbonyl)benzoic acid
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